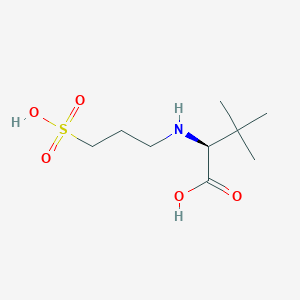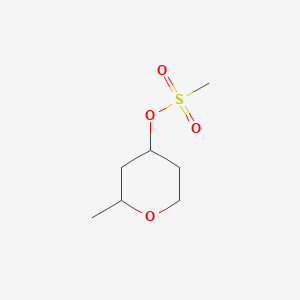![molecular formula C21H17FO2 B12531952 Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate CAS No. 141896-50-6](/img/structure/B12531952.png)
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-[2-(3-fluorophenyl)ethyl]benzoic acid and phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Hydrolysis: 4-[2-(3-fluorophenyl)ethyl]benzoic acid and phenol.
Reduction: 4-[2-(3-fluorophenyl)ethyl]benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate can be compared with other similar esters such as:
Phenyl benzoate: Lacks the fluorophenyl ethyl substituent, resulting in different chemical and biological properties.
Ethyl benzoate: Contains an ethyl group instead of the phenyl group, leading to variations in reactivity and applications.
Methyl benzoate: Features a methyl group, which affects its volatility and use in fragrances.
The presence of the fluorophenyl ethyl substituent in this compound makes it unique, providing distinct chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
141896-50-6 |
|---|---|
Molecular Formula |
C21H17FO2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate |
InChI |
InChI=1S/C21H17FO2/c22-19-6-4-5-17(15-19)10-9-16-11-13-18(14-12-16)21(23)24-20-7-2-1-3-8-20/h1-8,11-15H,9-10H2 |
InChI Key |
SOZYKVQRMSLHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)

![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)

![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

